(2,6-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride
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Overview
Description
(2,6-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorobenzyl group attached to a pyrrolidinyl amine moiety, forming a hydrochloride salt. The unique structure of this compound imparts specific chemical and biological properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The 2,6-dichlorobenzyl chloride is then reacted with ®-pyrrolidin-3-yl-amine in the presence of a base such as sodium hydroxide to form (2,6-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of amides or carboxylic acids.
Scientific Research Applications
(2,6-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzyl group is known to interact with bacterial and viral proteins, disrupting their function and leading to antimicrobial and antiviral effects . Additionally, the pyrrolidinyl amine moiety can interact with various enzymes and receptors, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl chloride: A precursor in the synthesis of (2,6-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride, known for its use in organic synthesis.
2,6-Dichlorobenzyl alcohol: Another related compound with antimicrobial properties, used in various applications.
2,6-Dichlorobenzaldehyde: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(2,6-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride is unique due to its specific combination of a dichlorobenzyl group and a pyrrolidinyl amine moiety, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with biological molecules, making it valuable for research and therapeutic applications.
Properties
IUPAC Name |
(3R)-N-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMDLFYJMEUFM-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=C(C=CC=C2Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NCC2=C(C=CC=C2Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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